4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine
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Overview
Description
4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine is a chemical compound with the molecular formula C12H13BrN2O It is characterized by the presence of a bromine atom, a tetrahydro-2H-pyran-2-yl group, and an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine typically involves the bromination of an indazole derivative followed by the introduction of the tetrahydro-2H-pyran-2-yl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the indazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential to inhibit certain enzymes or interfere with cellular signaling pathways.
Comparison with Similar Compounds
- 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole
Comparison: Compared to similar compounds, 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine is unique due to its indazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14BrN3O |
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Molecular Weight |
296.16 g/mol |
IUPAC Name |
4-bromo-1-(oxan-2-yl)indazol-5-amine |
InChI |
InChI=1S/C12H14BrN3O/c13-12-8-7-15-16(10(8)5-4-9(12)14)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6,14H2 |
InChI Key |
HASBFYPEHKOOPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)N)Br |
Origin of Product |
United States |
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